molecular formula C5H3F5O B1627579 1,3,3,4,4-Pentafluoro-2-methoxycyclobutene CAS No. 359-98-8

1,3,3,4,4-Pentafluoro-2-methoxycyclobutene

Cat. No.: B1627579
CAS No.: 359-98-8
M. Wt: 174.07 g/mol
InChI Key: VTGREVXBYIAJOY-UHFFFAOYSA-N
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Description

“1,3,3,4,4-Pentafluoro-2-methoxycyclobutene” is a chemical compound with the molecular formula C5H3F5O .


Molecular Structure Analysis

The molecular structure of “this compound” has been studied as a part of a series of investigations of the structures of substituted cyclobutenes .


Physical and Chemical Properties Analysis

“this compound” has physical and chemical properties that can be found in databases like PubChem and ChemicalBook .

Scientific Research Applications

Molecular Structure Analysis

1,3,3,4,4-Pentafluoro-2-methoxycyclobutene (PFMCB) has been studied for its molecular structure and conformations. Using techniques like gas-phase electron diffraction and molecular orbital calculations, researchers have examined the bond lengths and angles in PFMCB. This research is crucial for understanding the chemical properties and reactivity of PFMCB (Frogner et al., 2010).

Solid-State Properties

Studies on the crystal structures, vibrational spectra, mechanical, and thermodynamic properties of PFMCB in the solid state have been conducted. These investigations are fundamental to understand the material properties of PFMCB, which can influence its applications in various fields (Colmenero & Lunelli, 2022).

Reaction Studies

Research has also focused on the reaction mechanisms involving PFMCB. For instance, the addition reactions of dialkyl phosphites to polyfluorocyclobutenes, including PFMCB, have been explored. Understanding these reactions is critical for synthetic chemistry applications, particularly in developing new chemical synthesis pathways (Ueda et al., 1969).

Synthesis of Cyclobutene Derivatives

Studies on the synthesis of various cyclobutene derivatives from PFMCB have been conducted. These derivatives have potential applications in organic synthesis and materials science (Hiroshige et al., 1968).

Electronic Properties

The impact of methoxy substituents on the structural and electronic properties of fluorinated cyclobutenes, including PFMCB, has been studied. This research is crucial for the development of materials with specific electronic properties (Lo Presti et al., 2009).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

As for future directions, it’s hard to predict without access to the latest research and developments in the field. It would be best to refer to recent publications and patents for the most up-to-date information .

Properties

IUPAC Name

1,3,3,4,4-pentafluoro-2-methoxycyclobutene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F5O/c1-11-3-2(6)4(7,8)5(3,9)10/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGREVXBYIAJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(C1(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578752
Record name 1,3,3,4,4-Pentafluoro-2-methoxycyclobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-98-8
Record name 1,3,3,4,4-Pentafluoro-2-methoxycyclobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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